4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide, followed by cyclization with α-haloketones under acidic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is attributed to the inhibition of enzymes like 5-lipoxygenase, which plays a role in the synthesis of leukotrienes involved in inflammatory responses. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine: This compound is similar in structure but lacks the carboxylic acid group.
Thiazole derivatives: Other thiazole derivatives, such as those with different substituents on the aromatic ring, exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the 2,4-dimethylphenyl group and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO2S |
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Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
FGFJSTVUSPUMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=O)O)C |
Origin of Product |
United States |
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